

4-octanol as a secondary alcohol

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Compound of Interest

Compound Name: 4-Octanol

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An In-depth Technical Guide to **4-Octanol** as a Secondary Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octanol (CAS No: 589-62-8) is an organic compound and a member of the alcohol family.[1] [2] Structurally, it is a secondary alcohol, as the hydroxyl (-OH) group is attached to a carbon atom that is bonded to two other carbon atoms.[3] Its chemical formula is $C_8H_{18}O$. [1][3][4][5] Also known by synonyms such as butyl propyl carbinol, **4-octanol** is a colorless liquid with a mild, mellow aroma.[1][6] It is characterized by its limited solubility in water but good solubility in many organic solvents like ether and ethanol.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactions, applications, and safety protocols, tailored for a technical audience.

Physicochemical and Spectroscopic Data

The properties of **4-octanol** are well-documented, making it a useful reference compound in various chemical studies. Quantitative data are summarized in the tables below for ease of reference.

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₁₈ O	[1][3][4][5]
Molecular Weight	130.23 g/mol	[3][6]
Appearance	Colorless liquid	[1][7]
Boiling Point	174-176 °C	[1][2][6]
Density	0.818 g/mL at 20 °C	[1][2][6]
Flash Point	65 °C (149 °F) - closed cup	[6]
Refractive Index (n _{20/D})	1.426	[6]
Water Solubility	Insoluble	[1]
logP (Octanol/Water)	2.7	[3]
pKa	15.31 ± 0.20 (Predicted)	[7]

Spectroscopic Data

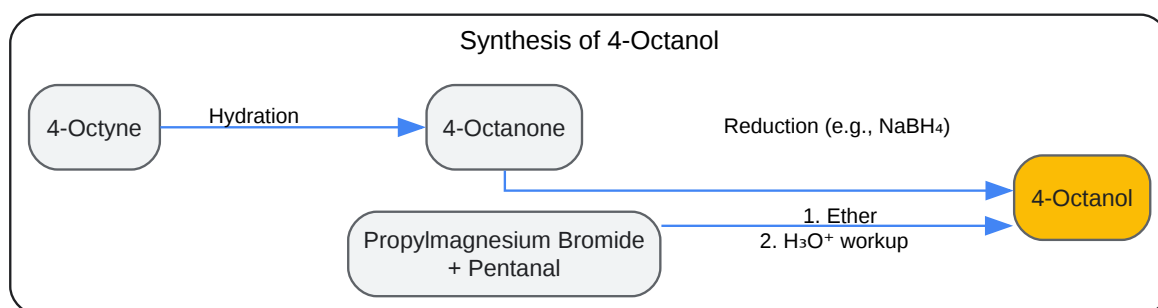
Spectroscopy	Key Peaks / Information	Source
¹ H NMR	90 MHz in CDCl ₃	[7]
¹³ C NMR	in CDCl ₃	[7]
IR Spectrum	CCl ₄ solution; liquid film available	[4][7][8]
Mass Spectrometry	Electron Ionization (EI) data available	[5][7][8][9]
Kovats Retention Index	Standard non-polar: ~975-982	[3][4]

Synthesis of 4-Octanol

4-Octanol can be synthesized through several established organic chemistry routes. The most common methods involve the reduction of a corresponding ketone or the use of organometallic reagents.

Key Synthetic Pathways

- **Reduction of 4-Octanone:** A straightforward and common method is the reduction of 4-octanone. This can be achieved using various reducing agents, such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4), which donate a hydride ion to the carbonyl carbon. Catalytic hydrogenation is also a viable method.
- **Grignard Reaction:** Another versatile method involves the reaction of a Grignard reagent with an aldehyde. For instance, the reaction of propylmagnesium bromide with pentanal, followed by an acidic workup, will yield **4-octanol**.
- **From 4-Octyne:** A two-step process starting from 4-octyne can also produce **4-octanol**. First, the hydration of 4-octyne yields 4-octanone, which is then subsequently reduced to **4-octanol**.^[10]



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Caption: Key synthetic pathways leading to **4-octanol**.

Experimental Protocol: Reduction of 4-Octanone with Sodium Borohydride

Objective: To synthesize **4-octanol** via the reduction of 4-octanone.

Materials:

- 4-Octanone

- Sodium borohydride (NaBH_4)
- Methanol
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.8 g (0.1 mol) of 4-octanone in 100 mL of methanol.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add 1.9 g (0.05 mol) of sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
- Quench the reaction by slowly adding 50 mL of 1 M HCl .
- Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol.
- Transfer the remaining aqueous solution to a separatory funnel and extract three times with 50 mL portions of diethyl ether.

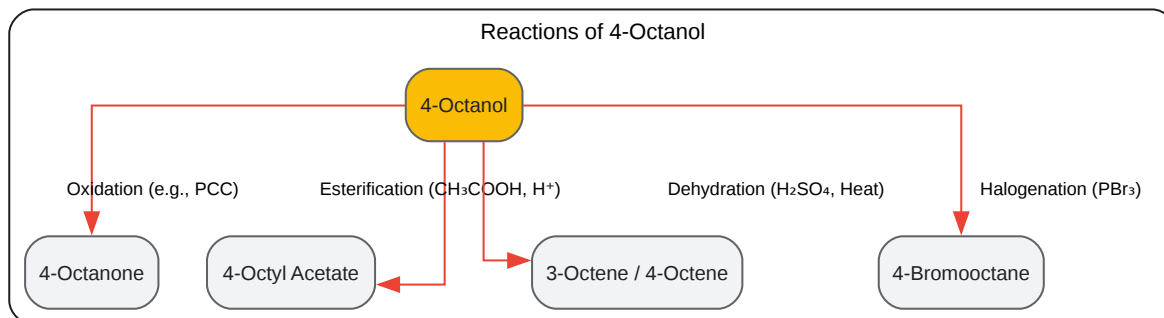
- Combine the organic extracts and wash sequentially with 50 mL of saturated NaHCO_3 solution and 50 mL of brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate using a rotary evaporator to yield crude **4-octanol**.
- The product can be further purified by distillation.

Reactions of 4-Octanol

As a secondary alcohol, **4-octanol** undergoes reactions typical for this functional group, primarily involving the hydroxyl group.

Key Reactions

- Oxidation: **4-Octanol** can be oxidized to its corresponding ketone, 4-octanone. Common oxidizing agents for this transformation include chromic acid (Jones reagent), pyridinium chlorochromate (PCC), or milder, more modern reagents like Dess-Martin periodinane.
- Esterification: In the presence of an acid catalyst, **4-octanol** reacts with carboxylic acids to form esters. For example, reacting **4-octanol** with acetic acid yields 4-octyl acetate.
- Dehydration: Acid-catalyzed dehydration of **4-octanol** typically leads to a mixture of alkene isomers, primarily 3-octene and 4-octene, following Zaitsev's rule.
- Conversion to Alkyl Halide: The hydroxyl group can be replaced by a halogen using reagents such as thionyl chloride (SOCl_2) for chlorination or phosphorus tribromide (PBr_3) for bromination.



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Caption: Typical chemical reactions involving **4-octanol**.

Experimental Protocol: Oxidation of 4-Octanol to 4-Octanone using PCC

Objective: To synthesize 4-octanone via the oxidation of **4-octanol**.

Materials:

- **4-Octanol**
- Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM)
- Silica gel
- Anhydrous diethyl ether
- Celatom® or Celite®
- Round-bottom flask, magnetic stirrer, filtration apparatus

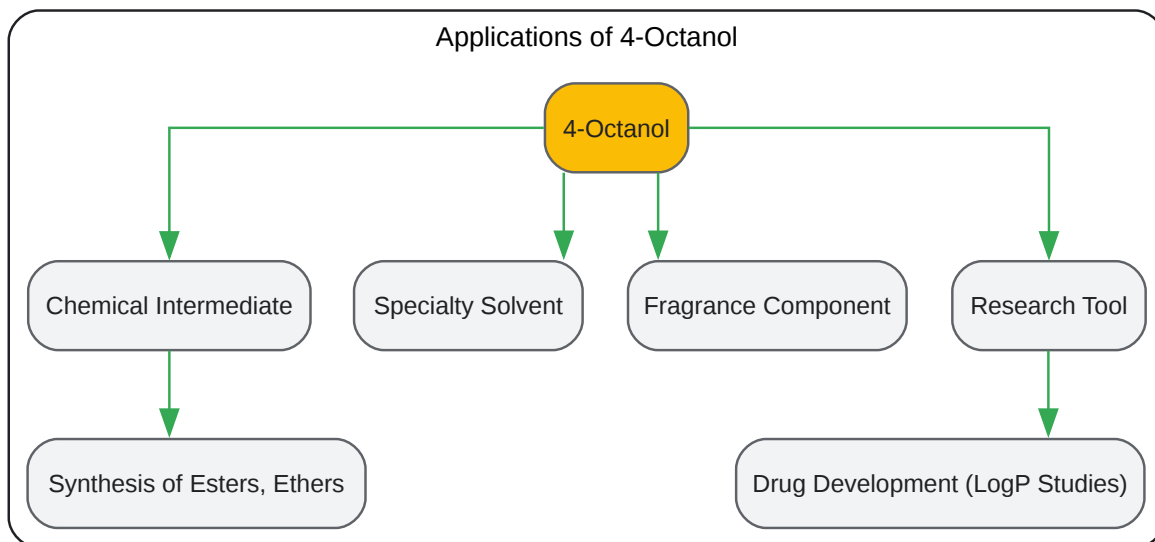
Procedure:

- In a 500 mL round-bottom flask, suspend 21.5 g (0.1 mol) of PCC and a small amount of Celatom® in 200 mL of dichloromethane.
- To this stirred suspension, add a solution of 13.0 g (0.1 mol) of **4-octanol** in 20 mL of dichloromethane in one portion.
- Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with 200 mL of anhydrous diethyl ether.
- Filter the mixture through a pad of silica gel to remove the chromium byproducts. Wash the silica pad thoroughly with diethyl ether.
- Combine the filtrates and remove the solvent using a rotary evaporator.
- The resulting crude product, 4-octanone, can be purified by distillation under reduced pressure.

Applications in Research and Development

4-Octanol serves various roles in both laboratory and industrial settings.

- **Solvent and Intermediate:** It is frequently used as a solvent and as an intermediate in the synthesis of other organic compounds like esters and ethers.^[1]
- **Fragrances and Preservatives:** Due to its mild aroma, it can be a component in fragrances and is also used in the preparation of dyes and preservatives.^[1]
- **Drug Development & QSPR:** While not a drug itself, octanol (in the form of 1-octanol) is a critical component in pharmaceutical research. The octanol-water partition coefficient (logP) is a standard measure of a drug's lipophilicity, which is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.^{[11][12][13]} **4-Octanol**, as an isomer, is valuable in comparative studies to understand how molecular branching affects these properties.^[14] Quantitative Structure-Property Relationship (QSPR) studies often use logP values to build predictive models for drug candidates.^[12]



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Caption: Logical relationships of **4-octanol**'s applications.

Safety and Handling

4-Octanol is considered a hazardous substance and requires careful handling.^[1]

GHS Hazard Information

Hazard	Code	Description
Pictogram	Warning	[3][7]
Hazard Statements	H319	Causes serious eye irritation. [3][7][15]
H227	Combustible liquid.[16]	
Precautionary Statements	P264	Wash skin thoroughly after handling.[7][16]
P280	Wear protective gloves/eye protection/face protection.[3][7][16]	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][16]	
P337+P313	If eye irritation persists: Get medical advice/attention.[7][16]	
P403+P235	Store in a well-ventilated place. Keep cool.[16]	

Handling and Storage

- Handling: Use in a well-ventilated area, preferably in a fume hood.[17] Avoid contact with skin, eyes, and clothing.[1][15][17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][6][17] Keep away from open flames and high temperatures as it is combustible.[1][15]
- Storage: Store in a cool, dry, and well-ventilated place.[16][17] Keep containers tightly closed when not in use.[17]
- First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1][7] For skin contact, wash off with soap and water.[15] If inhaled, move to fresh air.

If ingested, do not induce vomiting and seek medical attention.[15]

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